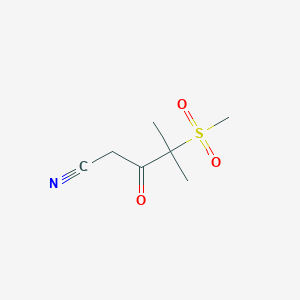
4-methanesulfonyl-4-methyl-3-oxopentanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methanesulfonyl-4-methyl-3-oxopentanenitrile, also known as MOMP, is a synthetic organic compound that has been widely used in the fields of biochemistry, pharmacology, and other scientific research applications. MOMP is an important reagent in organic synthesis and has been used to synthesize a variety of compounds, including peptides, peptidomimetics, and other small molecules. The compound is also widely used in biomedicine, as it is an important component of many drugs and pharmaceuticals.
科学研究应用
4-methanesulfonyl-4-methyl-3-oxopentanenitrile is widely used in scientific research applications, particularly in the fields of biochemistry and pharmacology. It is an important reagent in organic synthesis and has been used to synthesize a variety of compounds, including peptides, peptidomimetics, and other small molecules. In addition, it is used in the synthesis of drugs and pharmaceuticals, as well as in the synthesis of biodegradable polymers. In biomedicine, this compound has been used in the synthesis of various drugs and pharmaceuticals, including antiviral drugs, antibiotics, and antineoplastic agents.
作用机制
4-methanesulfonyl-4-methyl-3-oxopentanenitrile is an important reagent in organic synthesis, as it can be used to synthesize a variety of compounds, including peptides, peptidomimetics, and other small molecules. The mechanism of action of this compound is based on its ability to react with other molecules, such as amino acids, to form peptides or peptidomimetics. In addition, this compound can also be used to form biodegradable polymers, which can be used in the synthesis of drugs and pharmaceuticals.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and dopamine. Furthermore, this compound has been found to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
实验室实验的优点和局限性
4-methanesulfonyl-4-methyl-3-oxopentanenitrile has a number of advantages and limitations for use in lab experiments. One of the major advantages of using this compound is its low cost, as it is a relatively inexpensive reagent. In addition, this compound is a relatively stable compound and is not prone to decomposition or degradation. Furthermore, this compound is easy to use in organic synthesis and can be used to synthesize a variety of compounds, including peptides, peptidomimetics, and other small molecules. On the other hand, one of the major limitations of using this compound is its limited solubility in water, which makes it difficult to use in aqueous solutions.
未来方向
4-methanesulfonyl-4-methyl-3-oxopentanenitrile has a wide range of potential applications in the fields of biochemistry, pharmacology, and other scientific research applications. In particular, it has been suggested that this compound could be used in the synthesis of a variety of compounds, including peptides, peptidomimetics, and other small molecules. In addition, this compound could be used in the synthesis of biodegradable polymers, which could be used in the synthesis of drugs and pharmaceuticals. Furthermore, this compound could be used in the synthesis of antiviral drugs, antibiotics, and antineoplastic agents. Finally, this compound could be used in the synthesis of proteins, enzymes, and other biomolecules, which could be used in the development of new drugs and therapeutic agents.
合成方法
4-methanesulfonyl-4-methyl-3-oxopentanenitrile can be synthesized by a number of methods, including the reductive amination of 4-methyl-3-oxopentanoic acid with methanesulfonyl chloride, the reaction of 4-methyl-3-oxopentanenitrile with methanesulfonyl chloride, and the reaction of 4-methyl-3-oxopentanoic acid with methanesulfonyl chloride in the presence of a base. The most commonly used method is the reductive amination of 4-methyl-3-oxopentanoic acid with methanesulfonyl chloride, which involves the reaction of 4-methyl-3-oxopentanoic acid with methanesulfonyl chloride in the presence of a reducing agent, such as sodium borohydride.
属性
IUPAC Name |
4-methyl-4-methylsulfonyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c1-7(2,12(3,10)11)6(9)4-5-8/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKDZGFYRNNOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CC#N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Pyridinyl)methylene]indolin-2-one](/img/structure/B6615875.png)
![1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]ethan-1-ol](/img/structure/B6615879.png)
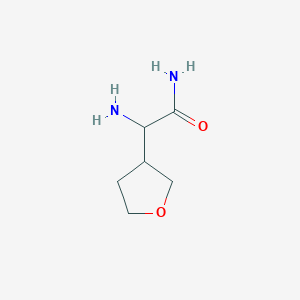
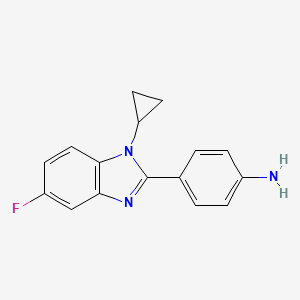
![4-[(4-Ethylbenzoyl)amino]cyclohexanecarboxylic acid](/img/structure/B6615904.png)
![2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B6615910.png)
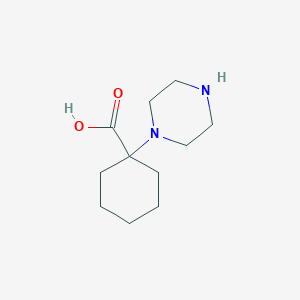
![3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B6615944.png)
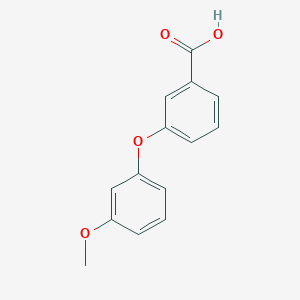
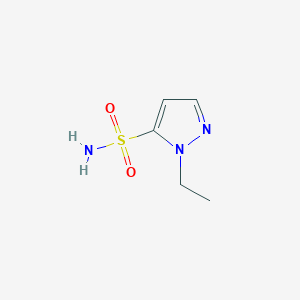
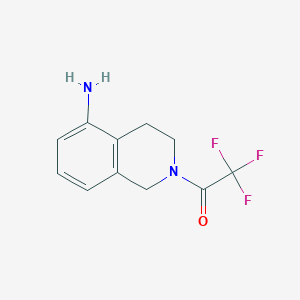
amino}acetic acid](/img/structure/B6615977.png)
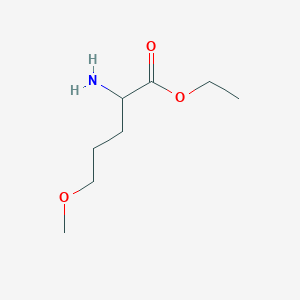
![2-[(3-Chlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B6615989.png)